molecular formula C4H3F3N2O B1591984 5-(Trifluoromethyl)-1,3-oxazol-2-amine CAS No. 714972-00-6

5-(Trifluoromethyl)-1,3-oxazol-2-amine

Cat. No.: B1591984
CAS No.: 714972-00-6
M. Wt: 152.07 g/mol
InChI Key: OUSMDDBAOJWGMN-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,3-oxazol-2-amine (CAS 714972-00-6) is a heterocyclic compound featuring an oxazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an amine (-NH₂) at the 2-position . Its molecular formula is C₄H₃F₃N₂O, with a molecular weight of 164.08 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoromethylation of Oxazole Derivatives
A common and direct approach to synthesize 5-(Trifluoromethyl)-1,3-oxazol-2-amine involves the trifluoromethylation of oxazole precursors. This is typically achieved using trifluoromethyltrimethylsilane (TMSCF3) as the trifluoromethyl source, in the presence of a fluoride ion catalyst (e.g., tetrabutylammonium fluoride). The fluoride ion activates TMSCF3, enabling nucleophilic trifluoromethyl addition to the oxazole ring, particularly at the 5-position, followed by amination at the 2-position to yield the target compound. This method is favored for its selectivity and relatively mild reaction conditions.

Industrial Scale Production
For large-scale synthesis, industrial methods optimize the trifluoromethylation step to maximize yield and purity. This involves careful control of reagent stoichiometry, temperature, and solvent choice. Often, continuous flow reactors are employed to improve safety and scalability given the reactive nature of trifluoromethyl reagents. The industrial process may also include purification steps such as recrystallization or chromatography to ensure high-quality product suitable for pharmaceutical or agrochemical applications.

Tandem Cycloisomerization/Hydroxyalkylation Approach

A more recent and efficient synthetic protocol involves the tandem cycloisomerization and hydroxyalkylation of N-propargylamides with trifluoropyruvates catalyzed by Lewis acids such as zinc triflate (Zn(OTf)2). This method constructs the oxazole ring while introducing the trifluoromethyl substituent in a single operation.

  • Mechanism Overview:

    • Activation of the alkyne moiety by Zn(OTf)2 enhances electrophilicity.
    • Intramolecular 5-exo-dig cyclization forms an oxazoline intermediate.
    • Hydrolysis and carbonyl-ene reaction steps lead to the formation of the trifluoromethyl-substituted oxazole.
    • The catalyst is regenerated, allowing the reaction to proceed catalytically.
  • Advantages:

    • Operational simplicity and mild conditions.
    • Moderate to good yields with broad substrate scope.
    • High atom economy and functional group tolerance.
    • Scalability demonstrated by gram-level synthesis.

Preparation of Key Intermediates

Synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one
This intermediate is prepared by bromination of 3,5-bis(trifluoromethyl)acetophenone in acetic acid at room temperature. The reaction proceeds smoothly with bromine addition, followed by workup involving extraction, washing, and recrystallization to yield a light yellow solid with a yield of approximately 62%.

Hydration of Nitriles to Amides
Substituted alkyl, aryl, and heteroaryl amides required for oxazole synthesis are prepared by hydration of the corresponding nitriles using silica sulfuric acid as a catalyst. This step is crucial for providing the amide functionality necessary for cyclization into the oxazole ring.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages References
Trifluoromethylation of oxazoles Trifluoromethyltrimethylsilane (TMSCF3), fluoride ion catalyst High (varies) Selective trifluoromethylation, mild conditions
Tandem cycloisomerization/hydroxyalkylation N-propargylamides, trifluoropyruvates, Zn(OTf)2 catalyst Moderate to good One-pot synthesis, broad scope, scalable
Microwave-assisted synthesis Substituted amides, 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, ethanol, microwave irradiation 86-98 Rapid reaction, high yield, purity
Bromination of trifluoromethylacetophenone Bromine, acetic acid, room temperature ~62 Simple preparation of key intermediate
Hydration of nitriles to amides Silica sulfuric acid catalyst Not specified Efficient amide formation

Research Findings and Notes

  • The trifluoromethyl group significantly enhances the chemical and biological properties of oxazole derivatives, making these synthetic methods valuable for drug discovery and agrochemical development.
  • Lewis acid catalysis (Zn(OTf)2) in the tandem cycloisomerization method offers a green and atom-economical route, which is promising for industrial application.
  • Microwave-assisted synthesis reduces reaction time drastically while improving yield and purity, indicating potential for rapid library synthesis of trifluoromethylated oxazoles.
  • Purification techniques such as recrystallization and chromatographic methods are essential to achieve the desired purity for pharmaceutical-grade compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 2 participates in nucleophilic substitutions. For example:

  • Thiourea Formation :
    Reaction with 1,1′-thiocarbonyldiimidazole (TCDI) in anhydrous tetrahydrofuran (THF) produces intermediate isothiocyanate derivatives. Subsequent treatment with substituted anilines or pyridines yields thiourea analogs (e.g., compound 8 in ).

    Example Reaction :

    5 Trifluoromethyl 1 3 oxazol 2 amine+TCDIIsothiocyanate intermediateAnilineThiourea derivative\text{5 Trifluoromethyl 1 3 oxazol 2 amine}+\text{TCDI}\rightarrow \text{Isothiocyanate intermediate}\xrightarrow[\text{Aniline}]{}\text{Thiourea derivative}
    • Key Conditions :

      • Solvent: THF

      • Temperature: 0–25°C (stepwise)

      • Yield: ~60–85% (for analogous compounds)

Cyclization and Heterocycle Formation

The oxazole ring serves as a scaffold for synthesizing fused heterocycles:

  • Pyrrolo-oxazolone Formation :
    In multicomponent reactions with ethyl trifluoropyruvate and aminopropanol, cyclization occurs to form pyrrolo[2,1-b] oxazolones. The trifluoromethyl group stabilizes intermediates via inductive effects .

    Key Observations :

    • Diastereoselectivity: Mixtures of trans,cis- and cis,cis-isomers form (60:40 ratio).

    • Catalyst: No external catalyst required; reaction proceeds under mild thermal conditions (40–60°C) .

Functionalization via Cross-Coupling

The trifluoromethyl group enables participation in metal-catalyzed couplings:

  • Suzuki–Miyaura Coupling :
    Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 5 of the oxazole ring.

    • Conditions :

      • Catalyst: Pd(PPh₃)₄

      • Base: Na₂CO₃

      • Solvent: Toluene/water (3:1)

      • Temperature: 80°C

      • Yield: ~70–90% (for related oxazole derivatives)

Oxidation and Reduction

The oxazole ring and trifluoromethyl group influence redox behavior:

  • Oxidation :
    Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the oxazole ring to oxazolone derivatives.

    • Product : 5-(Trifluoromethyl)-1,3-oxazol-2-one.

    • Yield : ~50–65% (estimated from analogous reactions).

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole, though this is less common due to stability concerns.

Electrophilic Aromatic Substitution

The electron-deficient aromatic system undergoes selective substitutions:

  • Halogenation :
    Chlorination or bromination occurs at position 4 of the oxazole ring under mild Lewis acid catalysis (e.g., FeCl₃).

    • Regioselectivity : Directed by the trifluoromethyl group’s meta-directing effects.

Mechanistic Insights

  • Thiourea Formation : Proceeds via nucleophilic attack of the oxazole amine on TCDI’s electrophilic sulfur, generating an isothiocyanate intermediate. Subsequent amine coupling completes the reaction .

  • Suzuki Coupling : The trifluoromethyl group stabilizes the transition state via electron withdrawal, facilitating oxidative addition of the aryl boronic acid.

Challenges and Limitations

  • Steric Hindrance : Bulky substituents at position 5 reduce reactivity in cross-coupling reactions.

  • Hydrolytic Sensitivity : The oxazole ring is prone to hydrolysis under strongly acidic/basic conditions, limiting some applications.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-(Trifluoromethyl)-1,3-oxazol-2-amine serves as a crucial building block in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances the compound's pharmacological properties, improving drug efficacy and specificity. Research indicates its potential in developing treatments for neurological disorders and antimicrobial agents.

Case Study: Antimycobacterial Activity

A study synthesized novel compounds based on oxazole derivatives, including this compound. Among these, one compound exhibited significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.14 µM, outperforming standard treatments like isoniazid .

Agricultural Chemicals

Agrochemical Formulations

In the agrochemical industry, this compound is utilized to formulate pesticides and herbicides. Its unique properties contribute to enhanced pest resistance and improved crop yields, which are essential for sustainable agricultural practices.

Table: Agrochemical Applications

Application TypeDescription
HerbicidesUsed as a precursor for developing novel herbicides
PesticidesEnhances efficacy against various agricultural pests
Crop Yield ImprovementContributes to formulations that boost crop resilience

Material Science

Advanced Materials Development

The compound is explored for its potential in creating advanced materials with unique thermal stability and chemical resistance. These properties are beneficial in applications such as electronics and protective coatings.

Research Insights

Studies have indicated that incorporating fluorinated compounds like this compound can significantly enhance the performance characteristics of materials used in high-tech applications .

Fluorinated Compounds Research

Reactivity and Stability Studies

This compound plays a significant role in the research of fluorinated compounds due to its distinctive reactivity and stability. This research aids in developing new chemical processes and understanding the mechanisms of action involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues in the Oxazole Family

N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-amine

  • Structure : Features a 4-(trifluoromethyl)phenyl substituent on the oxazole ring and an ethylsulfonyl-methoxyphenyl group on the amine .
  • Key Differences : The trifluoromethyl group is on a phenyl ring rather than directly on the oxazole. This increases steric bulk and alters electronic properties compared to the target compound.
  • Biological Relevance : NMR data (δ 9.75 ppm for NH and 7.47–7.36 ppm for aromatic protons) and MS (m/z = 429 [M+H]⁺) confirm structural integrity . Such derivatives are explored in cancer therapy for their sulfonyl group-mediated receptor interactions .

5-(3-Methoxyphenyl)-N-(4-piperidin-1-ylphenyl)-1,3-oxazol-2-amine

  • Structure : Substituted with a 3-methoxyphenyl group on the oxazole and a piperidine-linked phenyl group on the amine .
  • Key Differences: Lacks the trifluoromethyl group but includes a methoxy substituent, which enhances solubility.

Heterocyclic Analogues: Thiazole and Thiadiazole Derivatives

5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine

  • Structure : Contains a thiazole ring (sulfur at position 1) with a 4-(trifluoromethyl)benzyl substituent .
  • Key Differences : Replacement of oxygen with sulfur increases polarizability and alters hydrogen-bonding capacity. Molecular weight (258.26 g/mol ) is higher than the target compound .
  • Applications : Thiazoles are common in kinase inhibitors due to sulfur’s electron-rich nature.

5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine

  • Structure : A thiadiazole ring (positions 1,3,4) with a trifluoromethyl group at position 5 .
  • Key Differences : The thiadiazole core introduces two nitrogen atoms, enhancing hydrogen-bond acceptor capacity. Synthesized via polyphosphoric acid-mediated cyclization of trifluoroacetic acid .
  • Biological Activity: Thiadiazoles are known for insecticidal and fungicidal properties .

Benzoxazole and Fused-Ring Analogues

5-(Trifluoromethyl)-1,2-benzoxazol-3-amine

  • Structure : A benzoxazole (fused benzene-oxazole) with a trifluoromethyl group at position 5 .
  • Molecular formula is C₈H₅F₃N₂O (MW: 218.14 g/mol) .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
5-(Trifluoromethyl)-1,3-oxazol-2-amine C₄H₃F₃N₂O 164.08 -CF₃ (oxazole), -NH₂
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine C₁₁H₉F₃N₂S 258.26 -CF₃ (benzyl), thiazole core
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine C₃H₂F₃N₃S 169.13 -CF₃ (thiadiazole)

Biological Activity

5-(Trifluoromethyl)-1,3-oxazol-2-amine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The unique trifluoromethyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant data and case studies.

The molecular formula of this compound is C4H4F3N3O, with a molecular weight of 175.09 g/mol. The presence of the trifluoromethyl group significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing oxazole rings exhibit notable antimicrobial properties. A study highlighted the synthesis of various oxazole derivatives, including this compound, which were evaluated for their activity against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains. Among the synthesized compounds, certain derivatives demonstrated minimum inhibitory concentrations (MICs) below 1 µM against MTB, indicating potent antimicrobial effects .

CompoundMIC (µM)Activity against MTBActivity against MDR-TB
Compound 80.14Active80 times more than Isoniazid

The most active derivative, identified as compound 8 in the study, exhibited an MIC of 0.14 µM and was found to be non-toxic to Vero cells at concentrations up to 183 µM, showcasing a high selectivity index .

Anticancer Activity

In addition to its antimicrobial properties, research has explored the anticancer potential of oxazole derivatives. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have shown that certain oxazole derivatives can induce apoptosis in cancer cells through various signaling pathways .

Study on Antimycobacterial Activity

One significant study synthesized several novel oxazole derivatives and tested them against both sensitive and resistant strains of Mycobacterium tuberculosis. The results demonstrated that some compounds not only inhibited bacterial growth effectively but also reduced bacterial load in animal models significantly .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in microbial resistance mechanisms. These studies provide insights into how structural modifications can enhance biological activity and specificity towards desired targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Trifluoromethyl)-1,3-oxazol-2-amine?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, microwave-assisted reactions of α-bromo ketones with urea in dimethylformamide (DMF) yield oxazol-2-amine derivatives. This approach ensures regioselectivity and avoids side reactions . Alternatively, trifluoromethylation of pre-formed oxazole rings using agents like polyfluoroalkyl iodide under inert atmospheres (e.g., N₂) and low temperatures (5–10°C) can introduce the CF₃ group, though this requires careful optimization to prevent decomposition .

Q. How is this compound characterized structurally?

  • Methodological Answer : Basic characterization employs spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and purity.
  • Mass Spectrometry (MS) for molecular weight verification.
  • IR Spectroscopy to identify functional groups like NH₂ and CF₃ .
    • Advanced studies may use X-ray crystallography to resolve hydrogen-bonding networks and dihedral angles between the oxazole ring and aromatic substituents .

Q. What precautions are necessary for handling this compound?

  • Methodological Answer :

  • Store in amber glass containers under inert gas (Ar/N₂) to prevent moisture absorption and oxidative degradation.
  • Use personal protective equipment (PPE) due to potential irritancy (GHS hazard statements).
  • Avoid bodily exposure; toxicity data are limited, but structural analogs suggest moderate bioactivity .

Advanced Research Questions

Q. How can reaction yields be optimized for microwave-assisted synthesis?

  • Methodological Answer :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and reaction efficiency.
  • Temperature control : Maintain 433 K to balance kinetics and thermal stability.
  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Post-reaction purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .

Q. What strategies address conflicting reactivity data in trifluoromethylation reactions?

  • Methodological Answer : Discrepancies in CF₃ group reactivity may arise from:

  • Positional effects : The 5-position in oxazole vs. 4-position in analogs (e.g., thiazoles) alters electronic density.
  • Experimental validation : Conduct controlled studies with isotopic labeling (¹⁹F NMR) to track reaction pathways.
  • Computational modeling : DFT calculations can predict electrophilic substitution preferences and guide condition optimization .

Q. How does the compound interact with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : The oxazole core and CF₃ group enhance binding to hydrophobic pockets in enzymes. Derivatives with aryl substituents (e.g., 4-fluorophenyl) show inhibitory activity against kinases like p38α MAPK .
  • Mechanistic assays : Use fluorescence polarization or SPR to measure binding affinity.
  • In silico docking : Molecular dynamics simulations predict binding modes and guide derivative design .

Q. What advanced techniques resolve crystal packing and hydrogen-bonding networks?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., N–H···N hydrogen bonds between oxazole NH₂ and pyridine/phenyl rings).
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., H-bonding vs. van der Waals interactions).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability correlated with crystal lattice strength .

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSMDDBAOJWGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620252
Record name 5-(Trifluoromethyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714972-00-6
Record name 5-(Trifluoromethyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(trifluoromethyl)-1,3-oxazole
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Synthesis routes and methods

Procedure details

5-Trifluoromethyl-oxazol-2-ylamine: The 5-trifluoromethyl-oxazol-2-ylamine, off-white solid and MS: m/e=152.0 (M+), is obtained using the following procedure: To a solution of 21.6 ml (39.4 g, 0.2 mol) of 97% 3-bromo-1,1,1-trifluoroacetone in 40 ml of tert-butanol are added 12.6 g (0.3 mol, 1.5 equiv.) of cyanamide. A slight exotherm is observed. After stirring for 10 min, 19.7 g (0.24 mol, 1.2 equiv.) of finely powdered sodium acetate were added with vigorous stirring and the suspension is heated for 30 min at 65° C., refluxed for 2 h and then allowed to cool. The mixture is poured into a well stirred mixture of 200 ml of ethyl acetate and 100 ml of water. The pH of the aqueous phase is set to ca. 8-9 with 5% sodium bicarbonate solution. The org. phase is separated. The aqueous phase is extracted with 50 ml ethyl acetate. The combined organic phases were washed twice with 20 ml of water and concentrated in vacuo. The residue, 40.2 g, viscous light orange oil, is then purified by flash chromatography on silica gel using a 2:1 mixture of methylene chloride and ethyl acetate as eluent. The fractions containing the desired compound (6.08 g, light yellow oil) and containing more polar impurities were concentrated and repurified by flash chromatography on silica gel using a 98:2 mixture of methylene chloride and methanol as eluant. One obtains 1.83 g (0.012 mol, 6%) of 5-trifluoromethyl-oxazol-2-ylamine.
Quantity
21.6 mL
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reactant
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12.6 g
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40 mL
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100 mL
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200 mL
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Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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